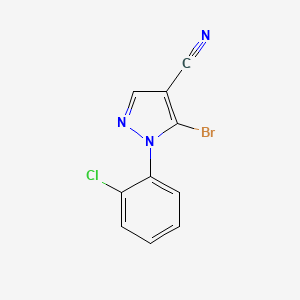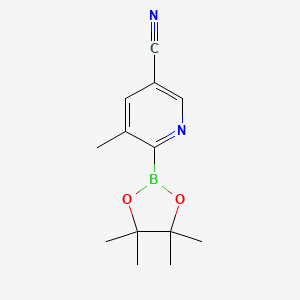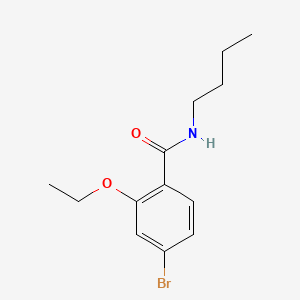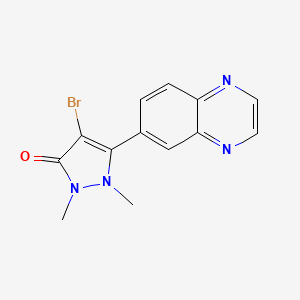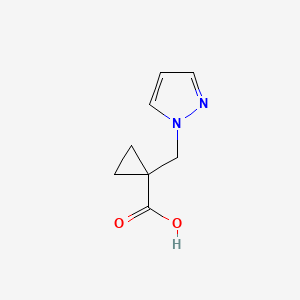![molecular formula C34H52Br2O2S2 B567230 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole CAS No. 1336893-15-2](/img/structure/B567230.png)
2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole is a complex organic compound with the molecular formula C34H52Br2O2S2. This compound is known for its unique structure, which includes bromine atoms and thieno2,3-fbenzothiole as the core. It is primarily used in the field of organic electronics, particularly in the development of semiconductors and photovoltaic materials .
Mechanism of Action
Mode of Action
It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may interact with its targets to facilitate the formation of these copolymers.
Biochemical Pathways
The compound is involved in the construction of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .
Result of Action
It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may have a role in facilitating the formation of these copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole typically involves the bromination of a precursor compound. One common method includes the reaction of 4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and organoboron or organotin compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno2,3-fbenzothiole derivatives, while coupling reactions can produce extended conjugated polymers .
Scientific Research Applications
2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Material Science: The compound is studied for its potential in creating new materials with unique optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene
- 2,6-Dibromo-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 2,6-Dibromo-4,8-bis(2-ethylhexyl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
What sets 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole apart from similar compounds is its unique combination of bromine atoms and the thieno2,3-fbenzothiole core. This structure provides it with distinct electronic properties, making it particularly suitable for applications in organic electronics and material science .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52Br2O2S2/c1-5-9-13-15-19-25(17-11-7-3)23-37-31-27-21-29(35)40-34(27)32(28-22-30(36)39-33(28)31)38-24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPBOPQASGASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCC)CCCCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52Br2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
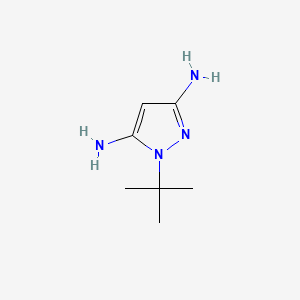
![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)
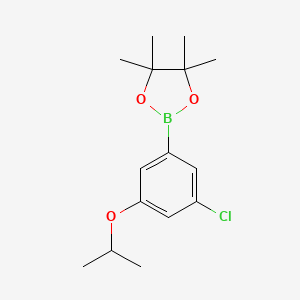
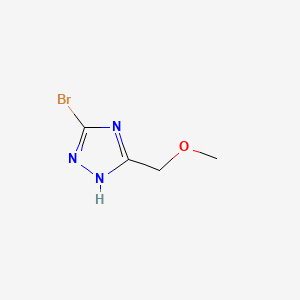

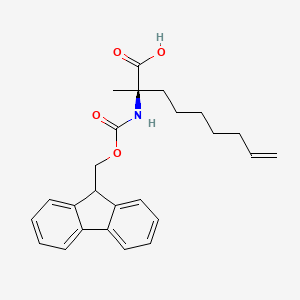
![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)
